1-(2,3-Di-O-mesyl-5-O-trityl-beta-D-ribofuranosyl)thymine
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Overview
Description
1-(2,3-Di-O-mesyl-5-O-trityl-beta-D-ribofuranosyl)thymine is a synthetic nucleoside analog. This compound is characterized by the presence of a thymine base attached to a ribofuranosyl sugar, which is further modified with mesyl (methanesulfonyl) groups and a trityl (triphenylmethyl) protecting group. These modifications make it a valuable intermediate in the synthesis of various nucleoside analogs used in medicinal chemistry and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Di-O-mesyl-5-O-trityl-beta-D-ribofuranosyl)thymine typically involves multiple steps:
Protection of the Ribofuranosyl Sugar: The ribofuranosyl sugar is first protected with a trityl group at the 5-O position. This is usually achieved by reacting the sugar with triphenylmethyl chloride in the presence of a base such as pyridine.
Mesylation: The hydroxyl groups at the 2 and 3 positions of the ribofuranosyl sugar are then converted to mesyl groups using methanesulfonyl chloride and a base like triethylamine.
Coupling with Thymine: The protected and mesylated sugar is then coupled with thymine. This step often involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the glycosidic bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment, stringent control of reaction conditions, and purification techniques such as column chromatography and recrystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Di-O-mesyl-5-O-trityl-beta-D-ribofuranosyl)thymine undergoes various chemical reactions, including:
Substitution Reactions: The mesyl groups can be substituted with other nucleophiles, such as amines or thiols, to introduce different functional groups.
Deprotection Reactions: The trityl group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the free hydroxyl group.
Glycosidic Bond Formation: The compound can participate in glycosidic bond formation with other nucleobases or sugars.
Common Reagents and Conditions
Methanesulfonyl Chloride: Used for mesylation of hydroxyl groups.
Triphenylmethyl Chloride: Used for the protection of hydroxyl groups.
N,N’-Dicyclohexylcarbodiimide (DCC): Used as a coupling reagent.
Trifluoroacetic Acid: Used for deprotection of the trityl group.
Major Products Formed
Substituted Nucleosides: Formed by substitution of mesyl groups.
Deprotected Nucleosides: Formed by removal of the trityl group.
Scientific Research Applications
1-(2,3-Di-O-mesyl-5-O-trityl-beta-D-ribofuranosyl)thymine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of antiviral and anticancer nucleoside analogs.
Biochemical Research: Employed in the study of nucleic acid interactions and enzyme mechanisms.
Chemical Biology: Utilized in the development of probes for studying biological processes at the molecular level.
Industrial Applications: Used in the large-scale synthesis of nucleoside analogs for pharmaceutical applications.
Mechanism of Action
The mechanism of action of 1-(2,3-Di-O-mesyl-5-O-trityl-beta-D-ribofuranosyl)thymine involves its incorporation into nucleic acids or its use as a precursor for active nucleoside analogs. The mesyl groups facilitate further chemical modifications, while the trityl group protects the molecule during synthesis. Once incorporated into nucleic acids, these analogs can interfere with DNA or RNA synthesis, leading to antiviral or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Di-O-acetyl-5-O-trityl-beta-D-ribofuranosyl)thymine: Similar structure but with acetyl groups instead of mesyl groups.
1-(2,3-Di-O-mesyl-5-O-benzyl-beta-D-ribofuranosyl)thymine: Similar structure but with a benzyl group instead of a trityl group.
Uniqueness
1-(2,3-Di-O-mesyl-5-O-trityl-beta-D-ribofuranosyl)thymine is unique due to its specific combination of mesyl and trityl groups, which provide both protection and reactivity. This makes it a versatile intermediate for the synthesis of a wide range of nucleoside analogs with potential therapeutic applications.
Properties
CAS No. |
124493-84-1 |
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Molecular Formula |
C31H32N2O10S2 |
Molecular Weight |
656.7 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-4-methylsulfonyloxy-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate |
InChI |
InChI=1S/C31H32N2O10S2/c1-21-19-33(30(35)32-28(21)34)29-27(43-45(3,38)39)26(42-44(2,36)37)25(41-29)20-40-31(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-19,25-27,29H,20H2,1-3H3,(H,32,34,35)/t25-,26-,27-,29-/m1/s1 |
InChI Key |
YTPDEKJOKAGGQY-LTGLEFCMSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OS(=O)(=O)C)OS(=O)(=O)C |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OS(=O)(=O)C)OS(=O)(=O)C |
Origin of Product |
United States |
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